Product packaging for 6-Nitrocholest-5-en-3-beta-yl acetate(Cat. No.:CAS No. 1912-54-5)

6-Nitrocholest-5-en-3-beta-yl acetate

Cat. No.: B167287
CAS No.: 1912-54-5
M. Wt: 473.7 g/mol
InChI Key: HBNDZPJHNAAEAB-XGRWYXQASA-N
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Description

Historical Trajectories in the Academic Study of Steroid Chemistry

The academic study of steroid chemistry has a rich history dating back to the early 20th century. Initial efforts focused on the isolation and structural elucidation of these complex molecules from natural sources. acs.org Groundbreaking work by chemists like Adolf Windaus and Heinrich Wieland laid the foundation for understanding the fundamental four-ring structure common to all steroids. acs.org A pivotal moment arrived in 1935 with the independent synthesis of testosterone (B1683101) from cholesterol derivatives by Adolf Butenandt and Leopold Ruzicka, an achievement that earned them the Nobel Prize in Chemistry in 1939. nih.gov

The mid-20th century witnessed a surge in steroid research, spurred by the discovery of the profound therapeutic effects of cortisone (B1669442) in treating rheumatoid arthritis, announced in 1949 by Philip S. Hench and Edward C. Kendall. acs.org This discovery catalyzed the growth of a flourishing steroid pharmaceutical industry and fueled extensive research into the synthesis of novel steroid analogs with improved therapeutic profiles. acs.orgyoutube.com The development of reliable synthetic routes, such as the one for 3β-acetoxy-6-nitrocholest-5-ene reported in 1975, expanded the library of available steroid derivatives for research purposes. acs.org

Current Research Paradigms for Nitrated Steroids

In contemporary research, the focus on nitrated steroids has largely revolved around their potential as therapeutic agents. A significant paradigm involves the development of nitric oxide (NO)-donating steroids. These hybrid molecules are designed to combine the anti-inflammatory properties of a parent steroid, such as prednisolone, with the beneficial effects of nitric oxide, which include vasodilation and modulation of the inflammatory response. nih.govnih.gov The rationale behind this approach is to enhance the therapeutic efficacy while potentially mitigating the side effects associated with long-term steroid use. nih.govnih.gov

Research has shown that some NO-donating steroids exhibit more potent anti-inflammatory effects than their parent compounds. nih.gov The mechanism of action is thought to involve the nitration of the glucocorticoid receptor, which can lead to enhanced anti-inflammatory activity. nih.gov Beyond anti-inflammatory applications, synthetic nitrosteroids are also being investigated for their potential antitumor, antibacterial, and antifungal activities. nih.gov

Positioning of 6-Nitrocholest-5-en-3-beta-yl Acetate (B1210297) within Steroid Research

6-Nitrocholest-5-en-3-beta-yl acetate, also known as 3β-acetoxy-6-nitrocholest-5-ene, occupies a specific niche within the broader landscape of steroid research. As an allylic nitro steroid, its chemical reactivity is of interest to synthetic chemists. The synthesis of this compound, starting from cholesterol acetate, involves the reaction with nitrating agents. A reliable method for its preparation was described by Alex T. Rowland in 1975, providing a pathway for researchers to access this specific molecule. acs.org

While extensive biological activity data for this compound is not widely available in the public domain, research on the closely related compound, 6-nitrocholesterol, offers some context. Studies have shown that 6-nitrocholesterol can inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis, and exhibit cytotoxicity towards tumor cells in culture. nih.gov This suggests that the presence of a nitro group at the 6-position of the cholestane (B1235564) skeleton can impart significant biological effects. The acetate group at the 3-beta position in this compound is a common protecting group in steroid chemistry, allowing for selective reactions at other positions of the molecule.

The following table provides a summary of the key compounds discussed in this context:

Compound NameKey Features
This compound The focus of this article; an allylic nitro steroid derived from cholesterol.
Cholesterol acetate The starting material for the synthesis of this compound.
6-Nitrocholesterol A related compound shown to have biological activity, including HMG-CoA reductase inhibition.
Prednisolone A corticosteroid often used as a parent molecule for creating NO-donating steroids.
Testosterone A key steroid hormone whose synthesis was a major milestone in steroid chemistry.
Cortisone A corticosteroid whose discovery spurred significant research in steroid pharmaceuticals.

Theoretical Frameworks for Cholestane Derivative Investigations

The investigation of cholestane derivatives is increasingly supported by theoretical and computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of these complex molecules. DFT calculations can be used to determine the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. This allows researchers to map out the entire reaction pathway and identify the rate-determining steps.

For instance, theoretical studies have been conducted on the formation of pyridyl-cholestane and quinoxaline-cholestane derivatives. These studies often involve the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – to understand the reactivity and electronic properties of the molecules involved. The calculation of Gibbs free energy helps in determining the spontaneity and thermodynamic favorability of a reaction.

Another important theoretical approach is crystallographic analysis. X-ray crystallography provides precise information about the three-dimensional structure of steroid molecules in the solid state. This data is invaluable for understanding the conformation of the steroid rings, the stereochemistry of substituents, and the nature of intermolecular interactions, such as hydrogen bonding. This detailed structural information is crucial for understanding the structure-activity relationships of cholestane derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47NO4 B167287 6-Nitrocholest-5-en-3-beta-yl acetate CAS No. 1912-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(30(32)33)26-16-21(34-20(4)31)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-25H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNDZPJHNAAEAB-XGRWYXQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940720
Record name 6-Nitrocholest-5-en-3-yl acetate
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Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-54-5
Record name 3β-Acetoxy-6-nitrocholest-5-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta-Acetoxy-6-nitrocholestene-5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitrocholest-5-en-3-yl acetate
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Record name 6-nitrocholest-5-en-3-β-yl acetate
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Synthetic Methodologies and Chemical Transformations of 6 Nitrocholest 5 En 3 Beta Yl Acetate

Strategic Approaches for the Synthesis of 6-Nitrocholest-5-en-3-beta-yl Acetate (B1210297)

The construction of 6-Nitrocholest-5-en-3-beta-yl acetate necessitates a carefully planned synthetic sequence, beginning with readily available precursors and employing specific reagents to introduce the nitro functionality at the desired position while controlling the stereochemistry of the molecule.

Precursor Selection and Derivatization Pathways

The most logical and widely utilized precursor for the synthesis of this compound is cholesteryl acetate . Cholesterol, a readily available natural product, is first acetylated at the 3-beta-hydroxyl group to yield cholesteryl acetate. This acetylation serves a dual purpose: it protects the hydroxyl group from undesired side reactions during the subsequent nitration step and enhances the solubility of the steroid in organic solvents typically used for these transformations.

The acetylation of cholesterol is a standard esterification reaction, often carried out using acetic anhydride in the presence of a base such as pyridine or an acid catalyst. The reaction is generally high-yielding and provides a stable precursor for the subsequent introduction of the nitro group.

Precursor CompoundDerivatization ReactionReagentsProduct
CholesterolAcetylationAcetic Anhydride, PyridineCholesteryl Acetate

Reaction Mechanisms in the Formation of the Nitro Functionality

The introduction of the nitro group at the C-6 position of cholesteryl acetate is a critical step that defines the synthesis of the target molecule. A key reagent employed for this transformation is nitrosyl chloride (NOCl) . The reaction of cholesteryl acetate with nitrosyl chloride proceeds through a well-defined mechanism involving an initial electrophilic addition to the C=C double bond between C-5 and C-6.

The reaction mechanism can be summarized as follows:

Electrophilic Attack: The nitrosyl chloride molecule, which can be considered as a source of the nitrosonium ion (NO⁺) or its equivalent, acts as an electrophile. It attacks the electron-rich double bond of cholesteryl acetate.

Formation of a Chloro-Nitroso Intermediate: The initial addition results in the formation of a transient intermediate, which then rearranges and oxidizes to yield a more stable 5α-chloro-6β-nitroso adduct.

Oxidation to the Nitro Compound: The nitroso group is subsequently oxidized to a nitro group. This oxidation can occur in the presence of excess nitrosyl chloride or other oxidizing species present in the reaction mixture. This leads to the formation of a key intermediate: 5α-chloro-6β-nitrocholestan-3β-yl acetate .

Elimination to Form the Alkene: The final step to generate this compound involves the elimination of hydrogen chloride (HCl) from the 5α-chloro-6β-nitro intermediate. This is typically achieved by treating the intermediate with a base, such as pyridine. The base facilitates the removal of the proton at C-5 and the chloride at C-5, leading to the formation of the C-5 to C-6 double bond and yielding the desired product.

Other nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), have also been utilized for the nitration of unsaturated lipids and could potentially be applied to the synthesis of this compound, likely proceeding through a similar electrophilic addition mechanism. orgsyn.org

Stereochemical Control in Synthetic Routes to Cholestane (B1235564) Derivatives

Stereochemistry is a fundamental aspect of steroid chemistry, and the synthesis of this compound is no exception. The cholestane core is a rigid, polycyclic system with multiple chiral centers, and the spatial arrangement of substituents significantly influences the molecule's properties and reactivity.

In the context of the synthesis described above, the stereochemical outcome is largely dictated by the mechanism of the addition and elimination reactions:

Addition of Nitrosyl Chloride: The addition of nitrosyl chloride to the double bond of cholesteryl acetate is generally observed to be a trans-addition. This means that the chloro and nitroso (subsequently nitro) groups add to opposite faces of the steroid ring system. The attack of the electrophile typically occurs from the less sterically hindered α-face, leading to the formation of the 5α-chloro-6β-nitro intermediate.

Elimination Reaction: The subsequent base-induced elimination of HCl is a dehydrohalogenation reaction that proceeds via an E2 mechanism. This mechanism requires an anti-periplanar arrangement of the proton to be removed and the leaving group (chloride). The stereochemistry of the 5α-chloro-6β-nitro intermediate allows for this arrangement, leading to the selective formation of the double bond between C-5 and C-6.

The inherent stereochemistry of the starting material, cholesterol, with its specific configuration at all chiral centers, is preserved throughout the synthetic sequence, ensuring the formation of the desired 3-beta-yl acetate stereoisomer.

Advanced Synthetic Modifications and Analog Generation

The this compound molecule serves as a scaffold for further synthetic modifications, allowing for the generation of a library of analogs with potentially diverse biological activities. These modifications can be targeted at the cholestane core or the C-3 position.

Systematic Structural Alterations of the Cholestane Core

The cholestane core of this compound offers several sites for structural modification. The presence of the nitro group and the double bond introduces reactivity that can be exploited for further chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be further derivatized. The double bond can undergo various addition reactions, leading to the introduction of new functional groups at C-5 and C-6.

Reaction TypeReagents and ConditionsPotential Products
Reduction of Nitro GroupZn/Acetic Acid6-aminocholest-5-en-3-beta-yl acetate
Epoxidation of Alkenem-CPBA5,6-epoxy-6-nitrocholestan-3-beta-yl acetate
Dihydroxylation of AlkeneOsO₄, NMO5,6-dihydroxy-6-nitrocholestan-3-beta-yl acetate

These transformations allow for the systematic alteration of the cholestane core, enabling the exploration of structure-activity relationships.

Derivatization at the C-3 Position and its Synthetic Implications

The acetate group at the C-3 position of this compound is a versatile handle for further derivatization. It can be readily hydrolyzed under basic conditions to yield the corresponding 3-beta-hydroxyl derivative, 6-nitrocholest-5-en-3β-ol . This free hydroxyl group can then be subjected to a wide range of chemical transformations, including:

Esterification: Reaction with various carboxylic acids or their derivatives to introduce different ester functionalities.

Etherification: Conversion to ethers by reaction with alkyl halides or other electrophiles.

Oxidation: Oxidation to the corresponding 3-keto derivative.

These derivatizations at the C-3 position can significantly impact the polarity and pharmacokinetic properties of the resulting analogs. The choice of the functional group at C-3 can be strategically varied to optimize the molecule's interaction with biological targets.

Starting MaterialReactionReagentsProduct
This compoundHydrolysisNaOH or KOH in alcohol6-Nitrocholest-5-en-3β-ol
6-Nitrocholest-5-en-3β-olEsterificationR-COOH, DCC3β-(Acyloxy)-6-nitrocholest-5-ene
6-Nitrocholest-5-en-3β-olEtherificationR-X, NaH3β-(Alkoxy)-6-nitrocholest-5-ene

The ability to readily modify both the cholestane core and the C-3 substituent provides a powerful platform for the generation of a diverse library of 6-nitrocholestane derivatives for further scientific investigation.

Investigations into the Reactivity of the Nitro Group and Olefinic Linkage

The conjugated nitroalkene functionality in this compound is the principal site of its chemical reactivity. Research in this area has largely centered on the reduction of the nitro group, which can lead to different products depending on the reaction conditions and reagents employed.

One of the most well-documented transformations is the reduction of 6-nitrocholesteryl acetate to yield 6-ketocholestanol (B14227) acetate. This reaction is classically carried out using zinc dust in acetic acid. The reaction proceeds through a proposed mechanism involving the initial reduction of the nitro group to a vinyl amine. This intermediate then undergoes a proton shift to form an imine, which is subsequently hydrolyzed in the acidic medium to afford the 6-keto derivative. This method has been a foundational approach for the synthesis of 6-oxosteroids from their 6-nitro precursors.

While the reduction to the ketone is a significant transformation, the rich chemistry of conjugated nitroalkenes suggests a broader range of potential reactions for this compound. The electron-withdrawing nature of the nitro group renders the C-5 carbon of the olefinic bond electrophilic and susceptible to nucleophilic attack (Michael addition). Although specific examples for this particular steroid are not extensively detailed in the available literature, the general reactivity pattern of conjugated nitroalkenes suggests potential for the addition of various nucleophiles at this position.

Furthermore, the double bond itself can undergo a variety of addition reactions. Catalytic hydrogenation, for instance, could potentially lead to the saturation of the C=C bond and reduction of the nitro group, possibly yielding 6-aminocholestanol derivatives. The stereochemical outcome of such a reaction would be of significant interest. Other potential reactions at the olefinic linkage, based on general alkene chemistry, could include epoxidation, dihydroxylation, and ozonolysis, which would introduce new functionalities to the steroid B-ring. However, specific studies detailing these transformations on this compound are not prominently reported.

Below is a data table summarizing the key transformation of the nitro group in this compound.

TransformationReagents and ConditionsProductProposed Intermediate
Reduction to KetoneZinc, Acetic Acid6-Ketocholestanol acetateVinyl amine -> Imine

Enzymatic and Biocatalytic Approaches in this compound Transformations

The application of enzymatic and biocatalytic methods for the transformation of steroids has gained significant attention due to the high selectivity and mild reaction conditions offered by biological catalysts. While specific studies on the enzymatic transformations of this compound are limited, the broader fields of steroid biotransformation and enzymatic nitro-group reduction provide a basis for potential applications.

Microbial transformations are a cornerstone of steroid chemistry, with various microorganisms capable of performing hydroxylations, dehydrogenations, and other modifications on the steroid nucleus. Given that cholesterol and its derivatives are natural substrates for many microbial enzymes, it is plausible that certain microorganisms could metabolize this compound. Such transformations could target the ester group at C-3, the nitro group, or the olefinic bond.

A key class of enzymes relevant to the reactivity of this compound are the nitroreductases. These enzymes are known to catalyze the reduction of nitro groups in a variety of compounds. The reduction can proceed through a stepwise mechanism, often involving nitroso and hydroxylamine intermediates, ultimately leading to the corresponding amine. The application of nitroreductases to a conjugated nitroalkene system like that in this compound could potentially lead to the stereoselective formation of 6-amino steroids, which are valuable synthetic intermediates.

Furthermore, enzymes from the "Old Yellow Enzyme" (OYE) family are well-known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds, including those in conjugated nitroalkenes. The bioreduction of the C=C bond in this compound by an ene-reductase from the OYE family could provide a stereoselective route to 6-nitrocholestanyl acetate derivatives, introducing chirality at both C-5 and C-6.

While the direct application of these enzymatic systems to this compound is not yet extensively documented, the existing knowledge in steroid biocatalysis and enzymatic nitroalkene reduction suggests a fertile ground for future research in developing novel and selective transformations of this compound.

The following table outlines potential enzymatic transformations for this compound based on known enzyme classes.

Enzyme ClassPotential TransformationPotential Product(s)
Hydrolases/EsterasesHydrolysis of the acetate group6-Nitrocholest-5-en-3-beta-ol
NitroreductasesReduction of the nitro group6-Aminocholest-5-en-3-beta-yl acetate
Ene-reductases (e.g., OYE family)Reduction of the C=C double bond(5α/β, 6α/β)-6-Nitrocholestan-3-beta-yl acetate

Reactivity and Mechanistic Studies of 6 Nitrocholest 5 En 3 Beta Yl Acetate

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 6-nitrocholest-5-en-3-beta-yl acetate (B1210297) is largely dictated by the electronic influence of the α,β-unsaturated nitroalkene system within the rigid steroidal framework.

The conjugated nitroalkene functionality renders the C-5 and C-7 positions susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, creating a significant partial positive charge at the β-carbon (C-5). This makes it a prime target for Michael-type 1,4-conjugate addition by a variety of nucleophiles. While specific studies detailing a broad range of nucleophilic additions to 6-nitrocholest-5-en-3-beta-yl acetate are not extensively documented in the reviewed literature, the general reactivity of nitroalkenes suggests that soft nucleophiles would readily attack the C-5 position.

Conversely, the electron-deficient nature of the double bond deactivates it towards electrophilic attack. libretexts.org Typical electrophilic additions that readily occur on the Δ⁵-double bond of cholesterol and its esters are significantly hindered in this compound. Protonation of the double bond, the initial step in many electrophilic additions, is disfavored due to the destabilizing effect of the adjacent electron-withdrawing nitro group on the resulting carbocation intermediate.

Redox Chemistry of the Nitro Group in the Steroid Context

The nitro group of this compound is the primary site for redox transformations, offering a gateway to a variety of functionalized steroids. The reduction of the nitro group has been the most extensively studied aspect of this compound's reactivity.

The reduction can proceed through several pathways, yielding different products depending on the reducing agent and reaction conditions. A well-established transformation is the reduction of this compound with zinc and acetic acid. This reaction proceeds to furnish 6-ketocholestanol (B14227) acetate. The proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which then tautomerizes to an oxime. Subsequent hydrolysis of the oxime under the acidic reaction conditions yields the 6-keto steroid.

Another significant reduction pathway involves the formation of oximes. The reduction of 6-nitrocholesteryl acetate can be controlled to yield 6-oximinocholesteryl acetate. mdma.ch This transformation is thought to proceed through a vinyl amine intermediate which then rearranges to the more stable oxime.

The selective reduction of the nitro group to the corresponding amine has also been explored in the broader context of nitroalkene reduction, providing access to 6-amino steroids. beilstein-journals.org These reactions are often carried out using catalytic hydrogenation or other reducing agents known for their chemoselectivity towards nitro groups.

The following table summarizes the key reduction products of this compound and the typical reagents used.

ProductReagent(s)
6-Ketocholestanol acetateZn / Acetic Acid
6-Oximinocholesteryl acetateControlled reduction (e.g., specific metal chlorides)
6-Aminocholesteryl acetateCatalytic Hydrogenation (e.g., H₂, Pd/C)

Photochemical Transformations of this compound

The photochemistry of α,β-unsaturated nitro compounds is a rich field, often leading to complex rearrangements and transformations. wku.edu Similarly, the photochemistry of steroids has been extensively investigated, revealing a variety of skeletal rearrangements. nih.gov However, specific studies on the photochemical transformations of this compound are not prominently featured in the available literature.

Based on the general principles of the photochemistry of related systems, several potential reaction pathways can be envisioned. Excitation of the nitroalkene chromophore could lead to a number of outcomes, including:

[2+2] Cycloadditions: The excited state of the double bond could undergo cycloaddition reactions with other alkenes.

Rearrangement to a Nitrite (B80452) Ester: Photochemical isomerization of the nitro group to a nitrite ester is a known process for some nitro compounds. This could be followed by homolytic cleavage of the O-N bond to generate an alkoxyl and a nitric oxide radical, potentially leading to further rearrangements.

Hydrogen Abstraction: The excited nitro group could abstract a hydrogen atom from a nearby position on the steroid skeleton, leading to the formation of a diradical intermediate and subsequent rearrangement or cyclization products.

A study on the photochemistry of α,β-unsaturated nitro compounds of the general form Ar-C(H)=C(R)-NO₂ has shown that they can rearrange to α-oximinoketones upon irradiation with ultraviolet light. wku.edu The rate of this rearrangement was found to be sensitive to steric hindrance. While this provides a potential pathway for this compound, experimental verification is lacking.

Mechanistic Elucidation of Rearrangement Reactions

While extensive mechanistic studies on the rearrangement of this compound itself are scarce, the reactivity of related allylic nitro compounds and the potential for neighboring group participation by the 3-beta-acetoxy group suggest plausible rearrangement pathways.

One potential rearrangement is a nih.govsmartstartinstitute.com-sigmatropic shift, which has been observed for other allylic nitro compounds. rsc.org This type of pericyclic reaction would involve the migration of the nitro group from the C-6 position to the C-4 position, with a concomitant shift of the double bond to the C-5-C-6 position. This would lead to the formation of 4-nitrocholest-5-en-3-beta-yl acetate. The reaction would proceed through a five-membered cyclic transition state.

Another important mechanistic consideration is the potential for neighboring group participation (NGP) by the 3-beta-acetoxy group. smartstartinstitute.comacs.orglibretexts.orgnih.gov In reactions involving the departure of a leaving group from the C-5 or C-7 position (if a suitable leaving group were introduced), the acetate group at C-3 is well-positioned to participate in a backside attack, forming a cyclic acetoxonium ion intermediate. This participation can influence the rate and stereochemical outcome of the reaction. For instance, if a reaction were to proceed via a carbocationic intermediate at C-5, the 3-beta-acetoxy group could stabilize the positive charge through space, leading to the formation of rearranged products. While no specific examples of such rearrangements have been documented for this compound in the reviewed literature, it remains a plausible mechanistic pathway under suitable reaction conditions.

Kinetic and Thermodynamic Parameters Governing this compound Reactions

A comprehensive search of the scientific literature did not yield specific kinetic or thermodynamic data for the reactions of this compound. Studies providing rate constants, activation energies, or equilibrium constants for the electrophilic, nucleophilic, redox, photochemical, or rearrangement reactions of this particular compound are not available.

However, general principles can be used to infer the factors that would govern these parameters.

Factors influencing reaction kinetics:

Steric Hindrance: The bulky steroid framework can significantly influence reaction rates. Attack at either face of the double bond or at adjacent positions will be subject to steric hindrance from the axial methyl groups at C-10 and C-13, as well as the rest of the steroid skeleton.

Electronic Effects: The strong electron-withdrawing nature of the nitro group will accelerate nucleophilic attacks on the β-carbon (C-5) and decelerate electrophilic additions.

Solvent Effects: The polarity of the solvent can influence the rates of reactions that involve the formation of charged intermediates or transition states.

Factors influencing thermodynamics:

Product Stability: The relative thermodynamic stability of reactants and products will determine the position of equilibrium. For example, in the reduction of the nitro group to a ketone, the formation of the highly stable carbonyl group provides a strong thermodynamic driving force.

Ring Strain: Rearrangements that lead to a release of ring strain in the steroidal A or B rings would be thermodynamically favored.

The following table outlines the expected influence of key factors on the kinetics and thermodynamics of reactions involving this compound, based on general chemical principles.

Reaction TypeExpected Kinetic FactorsExpected Thermodynamic Factors
Nucleophilic Addition Accelerated by the electron-withdrawing nitro group. Steric hindrance at C-5 will play a role.Generally favorable if a stable C-Nu bond is formed.
Electrophilic Addition Decelerated by the electron-withdrawing nitro group.Generally less favorable than for a non-nitrated alkene.
Nitro Group Reduction Dependent on the specific reducing agent and conditions.Generally favorable due to the formation of more stable functional groups (e.g., carbonyl, amine).
Photochemical Reactions Dependent on quantum yield and the stability of excited state intermediates.The thermodynamics of the ground state products will determine the final product distribution if multiple pathways are accessible.
Rearrangements The activation energy will be influenced by the stability of the transition state (e.g., cyclic transition state in sigmatropic shifts).Favorable if the rearranged product is more stable (e.g., due to conjugation or relief of strain).

Further experimental and computational studies are required to quantify the kinetic and thermodynamic parameters for the reactions of this versatile nitro-steroid.

Advanced Spectroscopic and Analytical Research Methodologies for 6 Nitrocholest 5 En 3 Beta Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-nitrocholest-5-en-3-beta-yl acetate (B1210297), ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential for assigning the complex array of signals from the steroidal backbone and its substituents.

The introduction of a nitro group at the C6 position, adjacent to the C5 double bond, induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent compound, cholesteryl acetate. The electron-withdrawing nature of the nitro group deshields the vinylic proton at C6, which would be expected to shift downfield from its typical position around 5.4 ppm in cholesteryl acetate. huji.ac.il Similarly, the ¹³C NMR spectrum would show a downfield shift for C6 and an upfield shift for C5, reflecting the polarization of the double bond.

The acetate group at C3 gives rise to a characteristic singlet for the methyl protons around 2.0 ppm and a signal for the C3 methine proton around 4.6 ppm, which typically appears as a multiplet due to coupling with the C2 and C4 protons. huji.ac.il The conformation of the A and B rings can be inferred from the coupling constants of these protons. The numerous signals from the cholestane (B1235564) side chain, while often crowded in the 1.0-2.5 ppm region of the ¹H spectrum, can be meticulously assigned using 2D NMR techniques. huji.ac.ilnorthwestern.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 6-Nitrocholest-5-en-3-beta-yl acetate in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-3~4.6MultipletShift influenced by the acetate group.
H-6> 6.0Singlet or narrow multipletSignificantly downfield due to the nitro group.
Acetate CH₃~2.05SingletCharacteristic singlet for the acetate methyl.
C-18 CH₃~0.7SingletAngular methyl group.
C-19 CH₃~1.2SingletAngular methyl group, deshielded by proximity to the double bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)Notes
C=O (Acetate)~170.5Carbonyl carbon of the acetate group. huji.ac.il
C-5~130Olefinic carbon, shifted upfield by the nitro group.
C-6~150Olefinic carbon bearing the nitro group, shifted downfield.
C-3~73.5Carbon bearing the acetate group.
Acetate CH₃~21.4Acetate methyl carbon.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Studies

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, a molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming the molecular weight. The presence of the nitro group introduces unique fragmentation pathways.

Under electron ionization (EI), a common fragmentation would be the loss of the nitro group (NO₂) as a radical, leading to a significant [M-46]⁺ peak. Another characteristic fragmentation is the loss of the acetate group, either as acetic acid (CH₃COOH, 60 Da) or as a ketene (B1206846) (CH₂CO, 42 Da), resulting in [M-60]⁺ or [M-42]⁺ ions, respectively. The subsequent fragmentation of the steroidal skeleton would provide further structural confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentNotes
[M]⁺Molecular IonConfirms the molecular weight of the compound.
[M-46]⁺[M - NO₂]⁺Loss of the nitro group.
[M-60]⁺[M - CH₃COOH]⁺Loss of acetic acid from the acetate group.
[M-106]⁺[M - CH₃COOH - NO₂]⁺Sequential loss of acetic acid and the nitro group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands.

The most prominent and diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the ester functionality would be confirmed by a strong C=O stretching band around 1735 cm⁻¹ and C-O stretching bands in the 1240-1250 cm⁻¹ region. chemicalbook.com The C=C stretching of the double bond would be observed around 1640 cm⁻¹, though its intensity might be influenced by the conjugated nitro group. The spectrum would also contain numerous C-H stretching and bending vibrations from the steroid nucleus and side chain.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Frequency (cm⁻¹)Intensity
N-O (asymmetric stretch)1500-1560Strong
N-O (symmetric stretch)1345-1385Medium-Strong
C=O (ester stretch)~1735Strong
C=C (alkene stretch)~1640Medium-Variable
C-O (ester stretch)1240-1250Strong

Electronic Absorption and Circular Dichroism Spectroscopy for Chiral and Electronic Structure Studies

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The introduction of the nitro group conjugated with the C=C double bond creates a chromophore that absorbs in the UV region. An intense absorption band, corresponding to a π → π* transition, would be expected.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful for studying chiral molecules like steroids. The complex stereochemistry of the cholestane framework would give rise to a characteristic CD spectrum, with the sign and magnitude of the Cotton effects providing information about the absolute configuration of the stereocenters and the conformation of the ring system.

Crystallographic Methods for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its structure and stereochemistry. nih.gov

The crystal structure would reveal the conformation of the cyclohexane (B81311) rings, the orientation of the acetate and nitro substituents, and the packing of the molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions and for correlating solid-state structure with the spectroscopic data obtained in solution. For the related compound, cholesteryl acetate, neutron diffraction studies have provided detailed information on the thermal vibrations and the geometry of the C-H bonds. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. researchgate.net The polarity of the compound, and thus its retention factor (Rf), would be influenced by the presence of the polar nitro and acetate groups.

High-performance liquid chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of the compound. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water mixture, would be suitable for separating the target compound from non-polar starting materials and other byproducts. researchgate.netasean.org The purity of the compound can be determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Gas chromatography (GC) could also be employed, potentially with derivatization, for purity analysis, and when coupled with mass spectrometry (GC-MS), it becomes a powerful tool for identifying impurities. rsc.org

Table 5: Illustrative Chromatographic Data for this compound

TechniqueStationary PhaseMobile PhaseDetectionExpected Observation
TLCSilica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 4:1)UV light (254 nm)A single spot with a specific Rf value.
HPLCC18Acetonitrile:Water (e.g., 90:10)UV (at λmax)A sharp, well-defined peak at a characteristic retention time.

Theoretical and Computational Chemistry Applied to 6 Nitrocholest 5 En 3 Beta Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297). These calculations can provide insights into how the introduction of a nitro group at the C-6 position influences the properties of the parent cholest-5-en-3-beta-yl acetate molecule.

The nitro group is a strong electron-withdrawing group, and its presence at the C-6 position, adjacent to the C-5 double bond, is expected to have a significant impact on the electron distribution across the steroid backbone. mdpi.com DFT calculations would likely reveal a polarization of the C=C bond, with electron density being drawn towards the nitro group. This would render the C-5 position more electrophilic compared to the parent compound.

Key parameters that can be calculated using DFT to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of 6-Nitrocholest-5-en-3-beta-yl acetate, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which visually represents the charge distribution on the molecule's surface. For this compound, this map would likely show a region of high positive potential (electrophilic) around the C-5 and C-6 positions, and a region of high negative potential (nucleophilic) around the oxygen atoms of the nitro and acetate groups.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyCholest-5-en-3-beta-yl acetate (Parent Compound)This compound (Predicted)Rationale for Prediction
HOMO Energy HigherLowerThe inductive effect of the nitro group stabilizes the HOMO.
LUMO Energy HigherSignificantly LowerThe nitro group is a strong π-acceptor, lowering the LUMO energy.
HOMO-LUMO Gap LargerSmallerThe significant lowering of the LUMO energy reduces the energy gap.
Dipole Moment ModerateHigherThe highly polar nitro group increases the overall molecular dipole moment.

Note: The values in this table are qualitative predictions based on the known electronic effects of a nitro group and have not been derived from specific computational results for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The steroid nucleus, composed of four fused rings, can adopt various conformations that influence its physical and biological properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of large molecules like this compound.

MD simulations can be employed to explore the dynamic behavior of this compound in different environments, such as in a solvent or within a lipid bilayer. iisc.ac.in These simulations would track the atomic motions over time, providing insights into the flexibility of the ring system and the rotational freedom of the acetate and nitro groups. It is plausible that the nitro group could engage in intramolecular interactions, such as hydrogen bonding with nearby protons, which would influence the conformational equilibrium.

A key aspect to investigate would be the orientation of the nitro group relative to the plane of the B-ring. Steric hindrance between the nitro group and the angular methyl group at C-10 could lead to specific preferred conformations. The conformational analysis would be critical in understanding how the molecule presents itself for interaction with other molecules, such as enzymes or receptors.

Table 2: Predicted Conformational Parameters

ParameterCholest-5-en-3-beta-yl acetate (Parent Compound)This compound (Predicted)Rationale for Prediction
A/B Ring Junction Quasi-transQuasi-transThe fundamental steroid backbone is unlikely to change significantly.
B-Ring Conformation Half-chairDistorted Half-chairThe sp2 character of C-6 and the steric bulk of the nitro group may introduce distortion.
C-6-N Bond Rotation N/ARestrictedSteric interactions with the C-10 methyl group and the C-7 methylene (B1212753) group would likely hinder free rotation.
3-beta-acetoxy Group Orientation EquatorialEquatorialThis is the thermodynamically more stable conformation for the bulky acetate group.

Note: The predictions in this table are based on established principles of steroid conformational analysis and the expected steric and electronic influence of a nitro group.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, providing detailed information about transition states and reaction intermediates. wikipedia.org For instance, the nitration of cholesteryl acetate to form the 6-nitro derivative is a key synthetic step that can be modeled computationally.

The reaction likely proceeds via an electrophilic addition of a nitronium ion (NO2+) or a related electrophilic nitrogen species to the electron-rich C-5=C-6 double bond. masterorganicchemistry.comunacademy.com Computational modeling of this reaction pathway would involve locating the transition state for the electrophilic attack, which is the highest energy point along the reaction coordinate and thus determines the reaction rate. ox.ac.uklibretexts.org The calculations would likely show the formation of a carbocation intermediate, which is then deprotonated to yield the final product.

Furthermore, the reactivity of the nitro-steroid itself can be explored. For example, the nitroalkene functionality in this compound makes it a potential Michael acceptor, susceptible to attack by nucleophiles at the C-5 position. wikipedia.org Computational modeling could be used to study the reaction pathway of such a Michael addition, elucidating the stereochemical outcome of the reaction.

Transition state theory (TST) can be combined with quantum chemical calculations to estimate reaction rate constants. wikipedia.org By calculating the Gibbs free energy of the reactants and the transition state, it is possible to determine the activation energy and predict how the rate of a reaction will change with temperature.

Predictive Algorithms for Structure-Reactivity Relationships

Predictive algorithms, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to correlate the structural features of a molecule with its chemical reactivity or biological activity. mdpi.comnih.gov While a specific model for this compound may not exist, it is possible to use existing models developed for steroids to predict its properties.

These algorithms typically use a set of calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical model that can predict the activity of new compounds. For this compound, descriptors would include the HOMO-LUMO gap, dipole moment, molecular weight, and logP (a measure of lipophilicity).

Given that many nitro-steroids exhibit interesting biological activities, predictive algorithms could be used to screen for potential therapeutic applications of this compound. nih.gov For example, models trained on datasets of known anti-inflammatory or anti-cancer steroids could be used to predict the likelihood that this compound would exhibit similar activities. The accuracy of these predictions would depend on the quality and relevance of the training data.

In Vitro and Cellular Biological Investigations of 6 Nitrocholest 5 En 3 Beta Yl Acetate

Cell-Based Assays for Mechanistic Pathway Discovery

There is no published research available on the use of cell-based assays to determine the mechanistic pathways affected by 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297).

Modulation of Cellular Signaling Pathways

No studies have been found that investigate the modulatory effects of 6-Nitrocholest-5-en-3-beta-yl acetate on any cellular signaling pathways.

Impact on Cell Cycle Regulation in Model Systems

Information regarding the impact of this compound on cell cycle regulation is not available in the current scientific literature.

Apoptotic and Necrotic Pathway Induction in Cultured Cells

There are no documented studies on the ability of this compound to induce apoptosis or necrosis in cultured cells.

Interaction with Subcellular Components and Organelles

Specific data on the interaction of this compound with subcellular components is not publicly available.

Membrane Perturbation and Lipid Bilayer Interactions

No research has been published detailing the effects of this compound on membrane perturbation or its interactions with lipid bilayers.

Mitochondrial Function Modulation

There is no available data on the modulation of mitochondrial function by this compound.

Nuclear Receptor Binding Studies

There are no available studies that have assessed the binding affinity or modulatory activity of this compound towards any nuclear receptors.

Investigation of Biological Activity Profiles in Various Cell Lines

No research has been published detailing the effects of this compound on any cancer or normal cell lines. Consequently, data on its cytotoxicity, anti-proliferative effects, or any other cellular activity is non-existent.

Enzymatic Interactions and Inhibition Kinetics in Cell-Free Systems

Information regarding the interaction of this compound with enzymes is not available. There are no studies on its potential as an enzyme inhibitor or substrate, and thus no data on inhibition kinetics.

Gene Expression Profiling and Proteomic Analysis in Response to this compound

No literature exists that has examined the changes in gene expression or protein profiles in any cell type upon treatment with this compound.

Metabolic Transformations of this compound in Cell-Based Models

The metabolic fate of this compound in cell-based systems has not been studied. There is no information on its potential breakdown products or metabolic pathways.

Structure Activity Relationship Sar Studies of 6 Nitrocholest 5 En 3 Beta Yl Acetate and Its Derivatives

Impact of Nitro Group Position and Stereochemistry on Biological Activity

The presence and positioning of the nitro group (NO2) on the cholestane (B1235564) framework are pivotal to the biological activity of 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297) derivatives. The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, influencing its stability, solubility, and affinity for biological receptors. svedbergopen.com This functional group is often considered a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, but it can also act as a toxicophore, contributing to toxicity. nih.govnih.gov

The biological activity of nitro-containing compounds is often linked to their metabolic reduction into reactive intermediates, such as free radicals and reactive oxygen species (ROS). svedbergopen.com This process is mediated by nitroreductase enzymes found in various organisms. svedbergopen.com The specific location and orientation (stereochemistry) of the nitro group can affect its accessibility to these enzymes and, consequently, its biological action.

In related classes of compounds like chalcones, the position of the nitro group has been shown to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, compounds with a nitro group at the ortho position of an aromatic ring demonstrated the highest anti-inflammatory effects. mdpi.com While direct studies on the various positional isomers of nitrocholesterol are limited in the public domain, these findings suggest that the placement of the nitro group on the cholestane skeleton would similarly modulate the biological profile of 6-Nitrocholest-5-en-3-beta-yl acetate.

Table 1: Hypothetical Impact of Nitro Group Position on the Biological Activity of Nitrocholesterol Derivatives

Nitro Group PositionExpected Biological Activity ProfileRationale
C-6Serves as the parent compound for SAR studies.The vinylic position influences the electronic properties of the B-ring double bond.
C-3May interfere with the esterase-mediated activation.Proximity to the acetate group could alter molecular recognition.
C-7Could alter interaction with specific cellular targets.The position may affect binding to enzymes or receptors.
Other positionsVaried activities depending on the local molecular environment.Each position offers a unique stereoelectronic profile.

This table is illustrative and based on established SAR principles, not on specific experimental data for these exact compounds.

Role of the Acetate Moiety in Molecular Recognition and Biological Response

The 3-beta-yl acetate group in this compound is not merely a passive component of the molecule. This moiety can play a significant role in the compound's solubility, membrane permeability, and metabolic fate. Acetate esters of steroidal compounds are often used as prodrugs, where the ester is cleaved by cellular esterases to release the active hydroxyl compound.

The hydrolysis of the acetate to a hydroxyl group at the 3-beta position can dramatically alter the compound's polarity and its ability to form hydrogen bonds. This transformation can be crucial for its interaction with specific biological targets, such as enzymes or receptors. The rate and extent of this hydrolysis can influence the pharmacokinetics and pharmacodynamics of the compound.

Furthermore, the nature of the ester group itself can be modified to tune the compound's properties. For example, replacing the acetate with other ester groups of varying chain lengths or electronic properties could modulate the rate of hydrolysis and, therefore, the biological response.

Table 2: Influence of the 3-beta-yl Moiety on Physicochemical Properties and Biological Response

3-beta-yl MoietyExpected LipophilicityPotential for Hydrogen BondingAnticipated Biological Implication
Acetate (Ester)HighLow (as ester)Prodrug-like behavior, cellular uptake.
Hydroxyl (Alcohol)ModerateHighActive form, target binding.
Other EstersVariableLowModulated prodrug release.

This table provides a generalized overview based on fundamental medicinal chemistry principles.

Influence of the Cholestane Skeleton Modifications on Cellular Effects

Studies on other cholesterol derivatives have demonstrated that structural modifications can lead to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Therefore, it is reasonable to infer that modifications to the cholestane skeleton of this compound would similarly result in a diverse range of cellular responses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to identify statistically significant correlations between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies could provide valuable predictive models for designing new derivatives with enhanced or more specific biological activities. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used to build a mathematical model that relates them to the observed biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular weight, volume, surface areaSize and shape of the molecule
HydrophobicLogP, Polar Surface Area (PSA)Solubility and membrane permeability
TopologicalConnectivity indicesAtomic arrangement and branching

Biomolecular Interactions and Target Identification Research

Protein Binding Studies and Ligand-Protein Complex Formation

The introduction of a nitro group to the cholesterol scaffold can significantly alter its electronic properties and spatial conformation, thereby influencing its ability to bind to proteins. While direct protein binding studies for 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297) are not available, research on other nitrated lipids, such as nitro-fatty acids, has shown that they can covalently modify proteins, leading to the formation of stable ligand-protein complexes. nih.gov This modification, termed nitro-alkylation, can impact protein function and signaling pathways. nih.gov

It is plausible that 6-Nitrocholest-5-en-3-beta-yl acetate could interact with a variety of proteins, including enzymes, receptors, and transport proteins. The lipophilic steroid backbone would facilitate its entry into cellular membranes and hydrophobic binding pockets, while the polar nitro group could form specific hydrogen bonds or dipole-dipole interactions with amino acid residues. The electrophilic nature of the nitro group, particularly if reduced in vivo, could also lead to covalent adduction to nucleophilic residues like cysteine.

Table 1: Potential Protein Interaction Types for this compound

Interaction TypePotential Protein Target ClassesBasis of Interaction
Non-covalent Binding Steroid hormone receptors, lipid transport proteins (e.g., LDL receptor), enzymes with sterol-binding sites.Hydrophobic interactions with the cholestane (B1235564) core; hydrogen bonding and polar interactions involving the nitro and acetate groups.
Covalent Adduction Proteins with reactive cysteine or other nucleophilic residues.The nitro group can act as a masked electrophile, potentially leading to covalent bond formation upon metabolic activation. nih.gov

Identification of Molecular Targets via Affinity Chromatography and Proteomics

To identify the specific cellular proteins that interact with this compound, affinity chromatography coupled with proteomics would be a powerful approach. sartorius.comsigmaaldrich.com This technique involves immobilizing the compound onto a solid support or resin to create an affinity column. youtube.comthermofisher.com A cell lysate or protein mixture is then passed through the column, and proteins that specifically bind to the immobilized steroid are retained while non-binding proteins are washed away. youtube.comthermofisher.com The bound proteins can then be eluted and identified using mass spectrometry-based proteomic techniques. mdpi.com

Table 2: Hypothetical Affinity Chromatography Workflow for Target Identification

StepDescriptionPurpose
1. Ligand Immobilization Covalently attach this compound to a chromatography resin.To create a stationary phase with the specific "bait" molecule.
2. Sample Application Pass a cell lysate over the affinity column.To allow proteins within the lysate to interact with the immobilized ligand.
3. Washing Wash the column with buffer to remove non-specifically bound proteins.To increase the purity of the isolated target proteins.
4. Elution Elute the specifically bound proteins using a change in pH, ionic strength, or a competitive ligand.To recover the proteins that have a high affinity for the target compound.
5. Protein Identification Analyze the eluted proteins by techniques such as SDS-PAGE and mass spectrometry.To identify the specific molecular targets of this compound.

Chemoproteomic approaches, which have been successfully used to identify the cellular targets of nitro-fatty acids, could also be adapted for this compound. nih.gov This would involve using a tagged version of the molecule to "fish out" its binding partners from a complex biological sample.

Enzymatic Assays for Mechanism-Based Inhibition Studies

The structural similarity of this compound to endogenous steroids suggests that it could act as an inhibitor of enzymes involved in steroid metabolism or signaling. Research on other A-ring unsaturated 3-nitrosteroids has demonstrated their ability to inhibit steroid 5α-reductase, an enzyme crucial for androgen metabolism. researchgate.net One such compound exhibited competitive inhibition with a Ki of 50 nM. researchgate.net

Enzymatic assays would be essential to determine if this compound can inhibit specific enzymes and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, the nitro group itself can be a key player in enzyme inhibition. Studies have shown that nitroalkanes can act as masked electrophiles, undergoing activation within an enzyme's active site to form a covalent adduct with a key catalytic residue, leading to irreversible inhibition. nih.gov This mechanism-based inhibition is a hallmark of highly specific and potent inhibitors.

Table 3: Potential Enzyme Targets and Inhibition Mechanisms

Potential Enzyme TargetRationale for TargetingPotential Inhibition Mechanism
Steroid 5α-reductase Structural similarity to known 3-nitrosteroid inhibitors. researchgate.netCompetitive inhibition against the natural substrate.
Cytochrome P450 enzymes Involved in steroid metabolism; potential for the nitro-steroid to act as a substrate or inhibitor.Competitive or non-competitive inhibition; mechanism-based inactivation through reactive intermediates.
Other sterol-metabolizing enzymes The cholestane backbone is a common substrate for various enzymes in cholesterol biosynthesis and modification pathways.Substrate-analog inhibition.

Advanced Research Methodologies and Techniques for Studying 6 Nitrocholest 5 En 3 Beta Yl Acetate

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies offer a holistic view of the molecular changes induced by 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297) within a biological system. By simultaneously analyzing entire sets of molecules like genes, proteins, and metabolites, researchers can uncover novel pathways and targets affected by this compound.

Genomics and Transcriptomics: The introduction of a nitro group to the cholesterol backbone can significantly alter its interaction with cellular components, including the genome. Genomic and transcriptomic approaches, such as microarray analysis and RNA sequencing (RNA-Seq), can be employed to identify changes in gene expression in cells treated with 6-Nitrocholest-5-en-3-beta-yl acetate. For instance, studies on glucocorticoids, a class of steroid hormones, have successfully used these methods to reveal gene regulatory networks and identify genetic variants that influence therapeutic responses. mdpi.comnih.govnih.gov Epigenomic profiling can further elucidate how the compound might alter the epigenetic landscape, affecting gene accessibility and expression. nih.gov Similar approaches could pinpoint specific genes and pathways modulated by this compound, offering insights into its mechanism of action.

Proteomics: Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. Techniques like mass spectrometry-based proteomics can identify proteins that are differentially expressed or post-translationally modified upon treatment with this compound. A chemoproteomic approach, which has been used to study nitro-fatty acids, could identify direct protein targets of the nitrosteroid by using a "clickable" version of the molecule. nih.gov This would allow for the enrichment and identification of proteins that are covalently modified by the compound. Furthermore, quantitative proteomics can reveal alterations in protein networks, such as those involved in cholesterol metabolism or cellular signaling, providing a deeper understanding of the compound's biological effects. researchgate.netmdpi.com

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can obtain a "metabolic fingerprint" of cells or tissues exposed to this compound. mdpi.comyoutube.com This can reveal alterations in metabolic pathways, such as steroid biosynthesis, glycolysis, or amino acid metabolism. nih.govnih.gov For example, a comparative metabolomics study on cells treated with and without the compound could identify key metabolic enzymes or pathways that are functionally modulated by S-nitrosation or other effects of the nitro group. nih.gov

High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. bmglabtech.com The development of a library of derivatives of this compound, with modifications to the nitro group position, the acetate group, or the steroid backbone, would be a valuable resource for structure-activity relationship (SAR) studies. acs.org

HTS assays can be designed to identify derivatives with enhanced potency or selectivity for a particular biological target. These assays are typically performed in a multi-well plate format (e.g., 96, 384, or 1536 wells) and rely on automated liquid handling, sensitive detection methods (e.g., fluorescence, luminescence), and sophisticated data analysis software. medicalnewstoday.comnih.gov For instance, a cell-based HTS assay could be developed to screen for derivatives that protect against inflammation-induced cell death in oligodendrocytes, a process relevant to diseases like multiple sclerosis. nih.gov Another approach could involve screening for compounds that modulate the activity of specific enzymes or receptors involved in steroid signaling. data.gov The results from such screens would provide valuable data for optimizing the lead compound and developing more effective therapeutic agents.

Microscopy Techniques for Subcellular Localization and Morphological Studies

Advanced microscopy techniques are indispensable for visualizing the subcellular localization of this compound and observing any morphological changes it induces in cells.

Fluorescence Microscopy: By attaching a fluorescent tag to this compound, its uptake, distribution, and accumulation within different cellular compartments can be tracked in living cells. nih.gov Techniques like confocal laser scanning microscopy (CLSM) provide high-resolution optical sections, enabling the precise localization of the compound in organelles such as the endoplasmic reticulum, mitochondria, or the nucleus. microscopyu.com For example, studies have used fluorescently labeled glucocorticoid receptors to track their translocation from the cytoplasm to the nucleus upon steroid treatment. nih.gov A similar approach could be used to determine if this compound or its metabolites interact with specific intracellular receptors or structures.

Immunofluorescence and Immunohistochemistry: These techniques utilize antibodies to detect specific molecules within cells and tissues. An antibody that specifically recognizes the nitrotyrosine modification, a marker of nitrative stress, could be used to visualize the extent and location of protein nitration induced by this compound. nih.govresearchgate.netnih.gov This would provide insights into the downstream effects of the compound's nitro group. Furthermore, antibodies against specific cellular structures or proteins can be used in conjunction with compound treatment to observe any alterations in cellular morphology, such as changes in the cytoskeleton or organelle integrity.

Isotopic Labeling for Mechanistic Tracing and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule and elucidating its mechanism of action. nih.gov By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), its journey through various metabolic pathways can be followed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Tracing Metabolic Fate: The synthesis of isotopically labeled this compound would enable researchers to track its conversion into various metabolites. isotope.com For instance, labeling the nitrogen atom of the nitro group with ¹⁵N would allow for the unequivocal identification of nitrogen-containing metabolites using mass spectrometry. nih.govnih.govbio-protocol.org This could reveal whether the nitro group is retained, reduced to an amino group, or transferred to other molecules. Similarly, labeling the carbon backbone with ¹³C would help in tracking the steroid core and understanding how it is modified and eventually excreted. nih.govnih.gov

Future Research Directions and Unresolved Questions in 6 Nitrocholest 5 En 3 Beta Yl Acetate Research

Elucidating Novel Biological Mechanisms of Action

The biological activities of synthetic nitro steroids are a growing field of interest, with various compounds exhibiting a range of properties including antineoplastic and neuroprotective effects. journaljpri.com For 6-Nitrocholest-5-en-3-beta-yl acetate (B1210297), a critical area of future research lies in moving beyond preliminary observations to a detailed understanding of its molecular interactions within biological systems.

Current knowledge suggests that nitro-steroids can exert their effects through various mechanisms, including the release of nitric oxide (NO). nih.govnih.gov Future investigations should aim to determine if 6-Nitrocholest-5-en-3-beta-yl acetate acts as an NO donor and, if so, to characterize the kinetics and cellular conditions that facilitate this release. Furthermore, researchers should explore potential NO-independent pathways. This could involve identifying specific protein targets through techniques like chemoproteomic profiling, which has been successfully used to identify cellular targets of other nitrated lipids. nih.gov By identifying binding partners, researchers can begin to map the signaling cascades and metabolic pathways modulated by this compound, potentially revealing novel therapeutic targets.

Exploration of Underutilized Synthetic Pathways

The current synthesis of this compound provides a reliable method for its production. acs.org However, exploring alternative and underutilized synthetic strategies could lead to more efficient, scalable, and environmentally friendly production methods. Future research could focus on leveraging recent advances in transition metal catalysis, Lewis acid catalysis, and organocatalysis, which have enabled significant progress in the synthesis of other complex steroids. nih.gov

Development of Advanced Analytical Probes

To fully understand the biological journey of this compound within a cell, the development of advanced analytical probes is essential. A key future direction is the design and synthesis of a fluorescently tagged version of the molecule. This would enable real-time visualization of its subcellular localization, uptake, and trafficking using advanced microscopy techniques. nih.govsemanticscholar.orgnih.govrsc.org

Furthermore, creating "clickable" versions of this compound, amenable to bioorthogonal chemistry, would be a powerful tool for identifying its binding partners. nih.gov This approach, coupled with mass spectrometry-based proteomics, can provide a comprehensive map of the proteins that interact with the compound, offering invaluable insights into its mechanism of action. nih.gov

Integration with Systems Biology Approaches

The complex biological effects of this compound are unlikely to be mediated by a single target. Therefore, a systems biology approach is crucial to unravel its broader impact on cellular networks. Future research should employ "omics" technologies to gain a holistic view of the cellular response to treatment with this compound.

Table 1: Potential Systems Biology Approaches for this compound Research

Omics TechnologyResearch QuestionPotential Insights
Transcriptomics How does the compound alter gene expression profiles?Identification of regulated genes and pathways.
Proteomics What are the global changes in protein expression and post-translational modifications?Discovery of direct and indirect protein targets. nih.gov
Metabolomics How does the compound affect the cellular metabolome?Understanding of its impact on metabolic pathways. oup.comnih.govnih.govoup.com
Lipidomics What are the specific changes in the lipid landscape of the cell?Insights into its effects on lipid metabolism and signaling.

By integrating data from these different "omics" layers, researchers can construct comprehensive models of the compound's mechanism of action and identify key nodes in the cellular network that are perturbed by its presence.

Investigating Environmental and Biochemical Fates

As with any synthetic compound, understanding the environmental and biochemical fate of this compound is of paramount importance. The microbial degradation of sterols and nitroaromatic compounds has been studied, providing a framework for investigating the persistence and transformation of this nitro-steroid in the environment. nih.govnih.gov Future research should focus on identifying microorganisms capable of metabolizing this compound and elucidating the enzymatic pathways involved in its breakdown. nih.govnih.govresearchgate.net

Within a biological system, it is crucial to investigate the metabolic pathways that lead to the transformation and excretion of the compound. numberanalytics.comnih.govgfmer.ch Identifying the metabolites of this compound will not only provide information about its clearance but may also reveal bioactive metabolites with their own unique pharmacological profiles.

Potential for Developing New Chemical Biology Tools

Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable chemical biology tools. Its steroid backbone provides a scaffold for targeting cellular processes related to lipid biology and steroid hormone signaling. nih.govnih.gov

By modifying the structure, for example, by attaching photoreactive groups or affinity tags, researchers could create probes to investigate protein-lipid interactions or to map the active sites of enzymes involved in steroid metabolism. The development of such tools would not only advance our understanding of the specific actions of this compound but also contribute to the broader field of chemical biology by providing new instruments to probe complex biological systems.

Q & A

Basic Research Question: What synthetic methodologies are recommended for preparing 6-nitrocholest-5-en-3-beta-yl acetate in laboratory settings?

Answer:
The synthesis of this compound typically involves nitration of cholest-5-en-3β-yl acetate. A standard protocol includes:

  • Step 1: Acetylation of cholesterol at the 3β-hydroxyl group using acetic anhydride in pyridine to yield cholest-5-en-3β-yl acetate .
  • Step 2: Selective nitration at the C6 position using nitric acid in acetic anhydride under controlled temperature (0–5°C) to avoid over-nitration or decomposition .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by 1H^1H-NMR (e.g., nitro group resonance at δ 4.5–5.0 ppm) and LC-MS .

Key Considerations:

  • Monitor reaction kinetics to prevent diastereomer formation.
  • Use inert atmospheres to minimize oxidative side reactions.

Advanced Research Question: How can researchers resolve contradictions in reported nitration efficiencies for steroidal substrates like this compound?

Answer:
Discrepancies in nitration yields (e.g., 40–75% in literature) often arise from:

  • Variable reaction conditions: Temperature fluctuations (±2°C) significantly impact regioselectivity .
  • Substrate purity: Trace moisture in cholest-5-en-3β-yl acetate can hydrolyze acetic anhydride, reducing nitration efficiency .
  • Analytical limitations: Early studies relied on TLC for purity assessment, whereas modern HPLC-MS/MS (e.g., using a C18 column with acetonitrile/water mobile phase) detects low-abundance byproducts .

Methodological Recommendations:

  • Standardize reaction protocols (e.g., strict temperature control, anhydrous conditions).
  • Employ high-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR to confirm nitro group positioning and quantify isomeric impurities .

Basic Research Question: What analytical techniques are optimal for characterizing this compound in lipid membrane studies?

Answer:

  • Spectroscopy:
    • 1H^1H-NMR to confirm acetate (δ 2.0–2.1 ppm) and nitro group integration .
    • FT-IR for nitro (1520–1350 cm1^{-1}) and ester (1740 cm1^{-1}) functional groups.
  • Chromatography:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Mass Spectrometry:
    • ESI-MS in positive ion mode to observe [M+Na]+^+ adducts (expected m/z ~550–560) .

Applications:

  • Used as a membrane fluidity probe in lipid bilayer models (e.g., DOPC vesicles) via fluorescence quenching assays .

Advanced Research Question: How does the nitro group in this compound influence its interactions with lipid rafts in atherosclerosis models?

Answer:
The nitro group enhances electrophilicity, enabling:

  • Covalent modification of membrane proteins: Nitro-oleic acid adducts disrupt lipid raft organization in endothelial cells, as shown via confocal microscopy and Western blotting .
  • Oxidative/nitrative stress induction: The compound elevates 8-nitroguanine (8-NG) and nitrotyrosine (NY) biomarkers in macrophage foam cells, quantified via SPE-HPLC-MS/MS (method adapted from ).

Experimental Design Tips:

  • Use knockout (e.g., NOS2^-/^-) murine models to isolate nitro group-specific effects.
  • Pair with isotopically labeled standards (e.g., 15N^{15}N-8-NG) for precise biomarker quantification .

Basic Research Question: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves (tested for nitric acid resistance) and chemical goggles .
    • Lab coats with impermeable sleeves to prevent skin contact .
  • Ventilation:
    • Use fume hoods for nitration steps; monitor airborne particulates with NIOSH-approved detectors .
  • Waste Disposal:
    • Neutralize nitro-containing waste with 10% sodium bicarbonate before disposal .

Advanced Research Question: How can researchers address conflicting data on the compound’s stability in biological matrices during drug delivery studies?

Answer:
Reported half-life variations (e.g., 2–8 hours in serum) stem from:

  • Matrix composition: Albumin in serum binds nitrosteroids, delaying hydrolysis .
  • Detection methods: LC-MS/MS with deuterated internal standards (e.g., d3_3-HNE-MA) improves accuracy vs. ELISA .

Optimization Strategies:

  • Pre-treat matrices with protease inhibitors to stabilize the compound.
  • Validate stability under physiologically relevant pH (5.6–7.4) using acetate buffer systems .

Basic Research Question: What are the primary research applications of this compound in metabolic studies?

Answer:

  • Cholesterol transport modulation: Competes with native cholesterol for NPC1 binding in lysosomal trafficking assays .
  • Lipid droplet imaging: Fluorescently tagged analogs (e.g., BODIPY-conjugated) visualize lipid metabolism in live hepatocytes .

Advanced Research Question: What computational approaches predict the reactivity of this compound in enzymatic systems?

Answer:

  • Density Functional Theory (DFT): Models nitro group electrophilicity (LUMO energy ~ -1.5 eV) to predict CYP450 oxidation sites .
  • Molecular Dynamics (MD): Simulates membrane insertion dynamics (e.g., POPC bilayers) to assess bioavailability .

Validation:

  • Cross-reference with experimental kinetic data (e.g., LC-MS/MS metabolite profiling) .

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